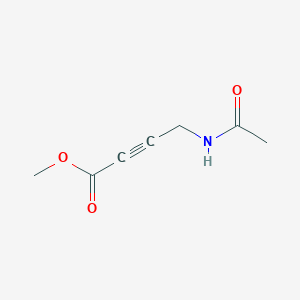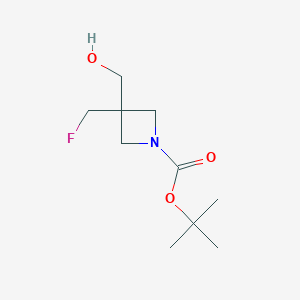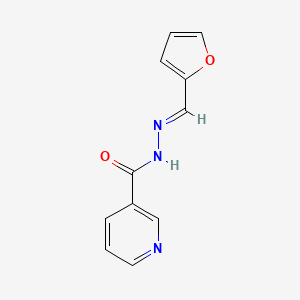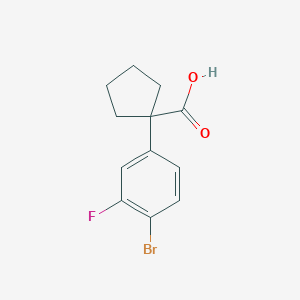
Tridecanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecanedioyl dichloride is an organic compound with the chemical formula C13H22Cl2O2. It is also known as undecane-1,11-dioyl dichloride. This compound is characterized by its colorless to slightly yellow liquid appearance and a pungent odor. It is soluble in organic solvents but insoluble in water . This compound is primarily used in the synthesis of various functional compounds and surfactants due to its chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecanedioyl dichloride is typically synthesized through the chlorination of tridecanedioic acid. One common method involves reacting tridecanedioic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows: [ \text{C13H24O4} + 2 \text{SOCl2} \rightarrow \text{C13H22Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ] The reaction is carried out by adding thionyl chloride to tridecanedioic acid and heating the mixture under reflux for a few hours. The excess thionyl chloride is then removed under reduced pressure to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tridecanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tridecanedioic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Tridecanedioic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Tridecanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and surfactants.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tridecanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Dodecanedioyl Dichloride: Similar in structure but with one less carbon atom.
Tetradecanedioyl Dichloride: Similar in structure but with one more carbon atom.
Sebacoyl Dichloride: Another related compound with a shorter carbon chain.
Uniqueness: Tridecanedioyl dichloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility profile make it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H22Cl2O2 |
|---|---|
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
tridecanedioyl dichloride |
InChI |
InChI=1S/C13H22Cl2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2 |
InChI-Schlüssel |
QINHATVIQFBMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)Cl)CCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)




![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)



![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
